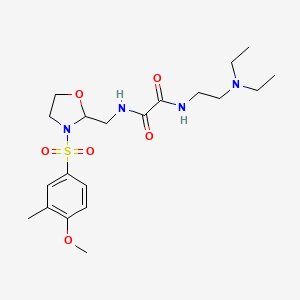

N1-(2-(diethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(diethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O6S and its molecular weight is 456.56. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(diethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(diethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Impurity Profile Determination and Characterization

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a close relative of the chemical , serves as a glycoprotein IIb/IIIa antagonist. It's developed by Merck for the chronic oral treatment of thrombotic disorders. Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed to determine its impurity profile, characterizing unknown byproducts occurring during synthesis and scale-up processes of the bulk drug substance (Thomasberger, Engel & Feige, 1999).

5-HT1D Receptor Agonist Properties and Synthesis

Compounds structurally related to the subject chemical, such as 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives, have been synthesized and tested for their binding affinities to cloned receptors like 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2. These compounds exhibited agonist activity at 5-HT1D receptors, showing preference for 5-HT1D alpha over 5-HT1D beta receptors (Barf et al., 1996).

Chemical Mutagenesis and Dereplication

Diethyl sulfate-based chemical mutagenesis on Penicillium oxalicum strains resulted in the diversification of secondary metabolites, showcasing the potential of chemical mutagenesis as a tool to enhance the variety of bioactive compounds in fungal strains. Dereplication and isolation techniques identified new molecules from the mutated strain, contributing to the field of natural product research (Abrol et al., 2021).

N-Phosphorylated Compound Preparation

Research into N-phosphorylated 2-oxo-1,3-oxazolidines and related compounds illustrates the synthetic processes and applications of compounds structurally akin to the chemical . These studies offer insights into the methodologies and potential industrial applications of these compounds (Levkova, Alimov & Shagidullin, 1970).

Chiral Discrimination in NMR

Bifunctional macrocycles, structurally akin to the chemical of interest, have been developed for chiral discrimination in NMR, demonstrating the potential of these compounds in analytical chemistry and pharmaceutical research. These macrocycles function as effective chiral solvating agents for a broad range of compounds with different functionalities (Ema, Tanida & Sakai, 2007).

properties

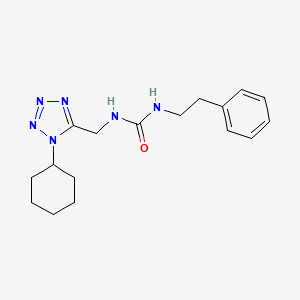

IUPAC Name |

N-[2-(diethylamino)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O6S/c1-5-23(6-2)10-9-21-19(25)20(26)22-14-18-24(11-12-30-18)31(27,28)16-7-8-17(29-4)15(3)13-16/h7-8,13,18H,5-6,9-12,14H2,1-4H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVSDQTWBZDQPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(diethylamino)ethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)

![N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)

![5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2647091.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)

![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)

![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)